molecular formula C9H16ClN4.Cl<br>C9H16Cl2N4 B128201 cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride CAS No. 51229-78-8

cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

Cat. No.: B128201
CAS No.: 51229-78-8
M. Wt: 251.15 g/mol
InChI Key: UKHVLWKBNNSRRR-ODZAUARKSA-M
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Description

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride is a cream-colored powder. (NTP, 1992)
Quaternium-15 is a quaternary ammonium salt used as a surfactant and preservative in many products including cosmetics. It is an anti-microbial agent by virtue of being a formaldehyde releaser, however this can also cause contact dermatitis, a symptom of an allergic reaction, especially in those with sensitive skin. In 2005, Quaternium-15 was named in the top 15 most frequently positive allergens identified in patch tests by the North American Contact Dermatitis Group (NACDG). Sensitivity to Quaternium-15 may be identified with a clinical patch test.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride involves its slow release of formaldehyde. Formaldehyde is a potent antimicrobial agent that can bind to various biomolecules, inhibiting enzyme activity and causing changes in gene expression. This leads to disruption of essential cellular processes and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can change over time. It is stable under normal conditions, but it slowly releases formaldehyde, which can lead to progressive effects on cellular function. Long-term studies have shown that it can have lasting antimicrobial effects .

Dosage Effects in Animal Models

The effects of 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can vary with dosage in animal models. Lower doses may have mild antimicrobial effects, while higher doses can lead to significant disruption of cellular function and even toxicity. Specific dosage thresholds and adverse effects can vary depending on the specific animal model and experimental conditions .

Metabolic Pathways

The metabolic pathways involving 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride are not well understood. It is known to slowly release formaldehyde, which can interact with various enzymes and cofactors. This could potentially affect metabolic flux or metabolite levels, although specific details are not well known .

Properties

IUPAC Name

1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride
Source PubChem
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InChI

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1/b2-1-;
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UKHVLWKBNNSRRR-ODZAUARKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N2CN3CN1C[N+](C2)(C3)C/C=C\Cl.[Cl-]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
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DSSTOX Substance ID

DTXSID0035748
Record name Chloroallyl methenamine chloride
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Molecular Weight

251.15 g/mol
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Physical Description

Off-white solid with a mild amine odor; [Merck Index] Off-white powder; [Dow Chemical MSDS]
Record name cis-Quaternium-15
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CAS No.

51229-78-8, 4080-31-3
Record name cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
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Record name cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
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Record name 1-(cis-3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
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Reactant of Route 4
cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

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